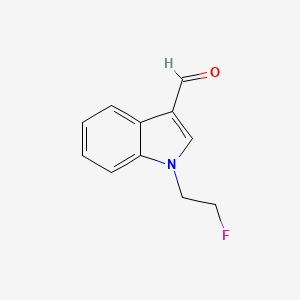

1-(2-fluoroethyl)-1H-indole-3-carbaldehyde

Description

Properties

Molecular Formula |

C11H10FNO |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

1-(2-fluoroethyl)indole-3-carbaldehyde |

InChI |

InChI=1S/C11H10FNO/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,5-6H2 |

InChI Key |

HDQIMQFERLVKFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCF)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Vilsmeier-Haack Formylation for 1H-Indole-3-Carbaldehyde Synthesis

The synthesis of 1H-indole-3-carbaldehyde serves as a critical precursor for subsequent N-alkylation to introduce the 2-fluoroethyl group. The Vilsmeier-Haack reaction, a cornerstone in formylating aromatic systems, is widely employed for this step. As detailed in a patented methodology, the protocol involves:

- Formation of the Vilsmeier reagent : Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at 0–5°C for 30–40 minutes, generating the electrophilic chloroiminium intermediate.

- Cyclization and formylation : A 2-methylaniline derivative is treated with the preformed Vilsmeier reagent in DMF at 0–5°C, followed by reflux at 80–90°C for 5–8 hours. The reaction proceeds via cyclization to form the indole core, with subsequent formylation at the C3 position.

- Work-up and purification : The crude product is neutralized with saturated sodium carbonate (pH 8–9), precipitating the aldehyde. Recrystallization from ethanol/water yields 1H-indole-3-carbaldehyde with >90% purity.

Key reaction parameters :

- Solvent: Anhydrous DMF (critical for reagent stability).

- Molar ratio: 1:10–1:50 (2-methylaniline to Vilsmeier reagent).

- Temperature: Reflux at 80–90°C ensures complete cyclization.

Analytical validation :

N-Alkylation Strategies for Introducing the 2-Fluoroethyl Group

The introduction of the 2-fluoroethyl moiety to the indole nitrogen poses distinct challenges due to the nucleophilic character of the NH group and the steric/electronic effects of the aldehyde. Two principal methodologies have been explored:

Direct Alkylation with 2-Fluoroethyl Halides

Reaction of 1H-indole-3-carbaldehyde with 1-bromo-2-fluoroethane in the presence of a strong base (e.g., sodium hydride) in dimethylformamide at 60–80°C facilitates N-alkylation.

Optimized conditions :

- Base: Sodium hydride (2.2 equiv).

- Solvent: Anhydrous DMF (ensures solubility of intermediates).

- Temperature: 70°C for 12–16 hours.

- Yield: ~65–70% after column chromatography (ethyl acetate/hexane).

Limitations :

- Competing O-alkylation at the aldehyde group.

- Requires rigorous exclusion of moisture to prevent hydrolysis.

Mitsunobu Reaction with 2-Fluoroethanol

The Mitsunobu reaction offers a selective pathway for N-alkylation under mild conditions. A mixture of 1H-indole-3-carbaldehyde, 2-fluoroethanol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine in tetrahydrofuran (THF) at 0–25°C achieves efficient coupling.

Reaction profile :

- Stoichiometry : 1:1.2 (indole to 2-fluoroethanol).

- Additives : DIAD (1.5 equiv), PPh₃ (1.5 equiv).

- Yield : 75–80% after silica gel purification.

Advantages :

- Avoids harsh bases.

- High regioselectivity for N-alkylation over O-alkylation.

Alternative Synthetic Routes and Methodological Innovations

Reaction Optimization and Mechanistic Insights

Temperature and Solvent Effects

Competing Side Reactions

- Aldehyde oxidation : Prolonged exposure to bases or oxidants converts the aldehyde to carboxylic acid.

- Di-alkylation : Excess alkylating agent leads to bis-(2-fluoroethyl) byproducts, necessitating careful stoichiometric control.

Analytical Characterization and Quality Control

Spectroscopic Techniques

- ¹⁹F NMR : A singlet at δ –120 to –125 ppm confirms the –CH₂F group.

- HRMS : Molecular ion peak at m/z 207.0765 (C₁₁H₁₀FNO⁺).

Purity Assessment

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) achieves >98% purity.

- X-ray crystallography : Resolves conformational preferences of the 2-fluoroethyl chain.

Chemical Reactions Analysis

Knoevenagel Condensation

The aldehyde group at C3 undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, β-keto esters) to form β,γ-unsaturated carbonyl compounds. This reaction typically occurs under acidic conditions (e.g., AcOH, HCl) .

Example : Reaction with 3-cyanoacetylindole yields α,β-unsaturated alkenes via a base-catalyzed mechanism .

-

Mechanism :

-

Enolate formation from the active methylene compound.

-

Nucleophilic attack on the aldehyde carbonyl carbon.

-

Elimination of water to form the conjugated enone.

-

Palladium-Catalyzed C–H Arylation

The indole-3-carbaldehyde framework can undergo C4-arylation under Pd(II) catalysis, directed by the carbonyl group. For 1-(2-fluoroethyl)-1H-indole-3-carbaldehyde, the electron-withdrawing fluorine atom may influence regioselectivity.

Optimized conditions (based on analogous compounds ):

-

Catalyst : Pd(OAc)₂ (10 mol %), AgOAc (oxidant).

-

Solvent : HFIP/TFA (1:1 v/v).

-

Temperature : 100 °C for 3.5 h.

-

Yield : Up to 87% for C4-arylated products.

Table 1: C–H Arylation Conditions

| Catalyst | Oxidant | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | AgOAc | HFIP/TFA | TFA | 100 | 3.5 | 87 |

Nitration

Nitration of indole-3-carbaldehydes typically occurs at the 5- or 6-position due to the electron-directing effects of the aldehyde group. For this compound, the fluorine’s electron-withdrawing nature may shift nitration to the 4-position or other meta positions relative to the substituent.

Conditions :

Hydrazide Formation

The aldehyde group reacts with hydrazines (e.g., carbohydrazide) to form hydrazones , which can undergo cyclization to yield triazoles or other heterocycles.

Reaction pathway :

-

Nucleophilic attack of hydrazine on the aldehyde carbonyl.

-

Formation of a hydrazone intermediate.

Deformylation

Deformylation removes the aldehyde group, regenerating indole derivatives. This reaction often employs anthranilamide with a solid acid catalyst (e.g., H₂SO₄) .

Conditions :

-

Reagent : Anthranilamide + solid acid catalyst.

-

Mechanism : Quinazolinone formation followed by hydrolysis.

Structural Considerations

-

Electron effects : The 2-fluoroethyl group acts as an electron-withdrawing group, deactivating the indole ring and directing electrophilic substitution to specific positions.

-

Stability : The aldehyde group’s reactivity makes the compound prone to oxidation or condensation under basic/acidic conditions.

-

Spectral data : The aldehyde proton resonates at δ ~9.5–10.0 ppm in ¹H NMR .

Scientific Research Applications

1-(2-Fluoroethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving indole derivatives.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 1-position of the indole ring significantly influences molecular properties. A comparison of key analogs is summarized below:

Key Observations :

- Fluoroethyl vs. Chloroethyl: The fluorine atom in the target compound reduces molecular weight compared to chlorine (203.21 vs. 219.66 g/mol) while maintaining similar steric bulk.

- Benzyl vs. Alkyl Substituents : Bulky aryl groups (e.g., 3-bromobenzyl) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce metabolic stability .

Biological Activity

1-(2-Fluoroethyl)-1H-indole-3-carbaldehyde is a derivative of indole, a structure known for its diverse biological activities. This compound has garnered attention due to its potential implications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of indole derivatives with fluorinated alkyl halides. The characterization is performed using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Biological Activity Overview

The biological activities associated with indole derivatives, including this compound, include:

- Antioxidant Activity : Indoles are known for their ability to scavenge free radicals. Studies have shown that indole derivatives can reduce oxidative stress in various biological systems, which is crucial for preventing cellular damage and inflammation .

- Antimicrobial Properties : Indoles exhibit significant antimicrobial activity against various pathogens. Research has indicated that certain indole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Indole compounds have been noted to modulate inflammatory responses. For instance, indole-3-carboxaldehyde has been shown to alleviate LPS-induced inflammatory responses in intestinal epithelial cells through AhR-dependent pathways .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

- Activation of Antioxidant Pathways : The compound may activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) .

- Cytokine Modulation : It has been observed that indole derivatives can downregulate pro-inflammatory cytokines, thereby reducing inflammation and tissue damage .

Case Study 1: Antioxidant Activity

A study demonstrated that indole derivatives significantly reduced reactive oxygen species (ROS) levels in endothelial cells. The treatment led to decreased expression of vascular cell adhesion molecules and inflammatory cytokines, indicating a protective effect against oxidative stress .

Case Study 2: Antimicrobial Activity

Research involving various indole derivatives showed promising results against pathogenic strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined, showcasing the potential application of these compounds in treating infections caused by resistant strains .

Data Tables

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-fluoroethyl)-1H-indole-3-carbaldehyde?

The synthesis typically involves introducing the 2-fluoroethyl group to the indole scaffold. A reductive amination approach can be adapted from methods used for analogous compounds: reacting indole-3-carbaldehyde derivatives with 2-fluoroethylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane . Alternative routes may include nucleophilic substitution of halogenated precursors with 2-fluoroethyl groups under basic conditions, though yields and purity depend on reaction optimization .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. For example, SHELXL (part of the SHELX suite) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and fluorine substitution patterns . Spectroscopic techniques such as ¹H/¹³C NMR and FT-IR are complementary: the aldehyde proton appears as a sharp singlet (~10 ppm in ¹H NMR), while fluorine’s electronegativity deshields adjacent protons, producing distinct splitting patterns .

Q. What stability considerations are critical for handling this compound?

The aldehyde group is prone to oxidation and nucleophilic attack. Storage under inert gas (e.g., argon) at low temperatures (-20°C) in anhydrous solvents (e.g., DMF or DCM) is recommended. The 2-fluoroethyl group may introduce hydrolytic sensitivity; stability tests under varying pH and humidity conditions are advised to assess degradation pathways .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluoroethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine alters the electron density of the indole ring, potentially enhancing electrophilic substitution at the 5-position. Steric hindrance from the ethyl chain may limit access to the 2-position. Computational studies (e.g., DFT) can model these effects, while experimental validation via Suzuki-Miyaura coupling with boronates or Ullmann reactions with aryl halides can probe regioselectivity .

Q. What challenges arise in crystallographic analysis of fluorinated indole derivatives?

Fluorine’s low electron density complicates X-ray diffraction data collection, requiring high-resolution datasets. SHELXL’s robust refinement algorithms are critical for resolving disordered fluorine atoms or subtle conformational changes induced by the 2-fluoroethyl group . Twinning or polymorphism, common in flexible alkyl chains, may necessitate multiple crystallization trials .

Q. What biological activities are hypothesized based on structural analogs, and how can they be validated?

Similar indole-3-carbaldehydes exhibit antimicrobial and antitumor activity, often via enzyme inhibition (e.g., kinases or synthases) . For this compound, in vitro assays against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., HeLa) could screen for bioactivity. Molecular docking studies may predict interactions with targets like 1-deoxy-D-xylulose-5-phosphate synthase, a pathway validated in related indole derivatives .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

Systematic optimization of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) is essential. For example, NaBH(OAc)₃ in dichloroethane may suppress side reactions compared to other reductants . Analytical HPLC or LC-MS can identify byproducts, while kinetic studies under controlled conditions (e.g., in situ IR monitoring) clarify mechanistic bottlenecks .

Methodological Recommendations

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate solvent, catalyst, and stoichiometry effects on yield .

- Crystallography : Prioritize slow evaporation techniques with polar aprotic solvents (e.g., DMSO/EtOAc mixtures) to grow diffraction-quality crystals .

- Biological Assays : Pair high-throughput screening with proteomics to identify putative targets, followed by SPR or ITC for binding affinity quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.